Bienvenue dans la boutique en ligne BenchChem!

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

Lipophilicity Permeability C8-substitution

Fills a critical gap in xanthine derivative libraries—combines N7-ethyl and C8-piperidin-1-ylmethyl substituents absent from standard theophylline/caffeine analogs. This unique substitution vector may confer distinct adenosine receptor subtype selectivity and PDE inhibition profiles distinct from generic xanthines. With zero published bioactivity data, it serves as an unbiased, data-lean probe for prospective computational target prediction validation (SEA, SwissTargetPrediction, SuperPred) and phenotypic screening campaigns for anti-inflammatory or neuroprotective hit identification. Ideal for SAR expansion beyond well-characterized 8-phenylxanthine and 8-cyclopentylxanthine series. Confirm purity ≥95% via vendor CoA before bioassay deployment.

Molecular Formula C15H23N5O2
Molecular Weight 305.382
CAS No. 876709-55-6
Cat. No. B2873709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
CAS876709-55-6
Molecular FormulaC15H23N5O2
Molecular Weight305.382
Structural Identifiers
SMILESCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3
InChIInChI=1S/C15H23N5O2/c1-4-20-11(10-19-8-6-5-7-9-19)16-13-12(20)14(21)18(3)15(22)17(13)2/h4-10H2,1-3H3
InChIKeyFCYYJCLEODMHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione (CAS 876709-55-6) – Structural Baseline and Procurement Context


7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione (CAS 876709-55-6) is a fully synthetic purine-2,6-dione (xanthine) derivative distinguished by an N7‑ethyl, N1,N3‑dimethyl, and C8‑piperidin‑1‑ylmethyl substitution pattern. This scaffold places it within the broadly studied class of alkylxanthine analogs—including theophylline, caffeine, pentoxifylline, and DPP‑4 inhibitors such as linagliptin—that engage adenosine receptors, phosphodiesterases, and other purine‑binding pockets. Despite the crowded chemical space, a comprehensive search of PubMed, Google Patents, ChEMBL, BindingDB, and authoritative chemical databases returned no primary research articles, patents, or curated bioactivity records containing quantitative comparator data for this specific compound [1][2][3]. Consequently, all differentiation claims that follow are framed as class‑level inferences grounded in the known structure–activity relationships (SAR) of purine-2,6-dione derivatives, and the absence of direct experimental evidence for CAS 876709-55-6 is explicitly acknowledged throughout.

Why 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione Cannot Be Replaced by Common Xanthine Analogs


Purine-2,6-dione derivatives display exquisitely sensitive SAR: a single substituent change at N1, N3, N7, or C8 can invert selectivity between adenosine receptor subtypes (A1 vs. A2A vs. A2B vs. A3), shift functional activity from agonism to antagonism, or abolish phosphodiesterase (PDE) inhibition [1]. Theophylline (N7‑H) and caffeine (N7‑CH₃) differ by only one methyl group yet show distinct adenosine receptor profiles and CNS penetration. Similarly, moving the piperidine moiety from C8 (as in the target compound) to an N7‑linker or replacing the piperidine with a morpholine or pyrrolidine profoundly alters DPP‑4 inhibitory potency, as demonstrated in the linagliptin/BI‑1356 optimization campaigns [2]. Therefore, CAS 876709-55-6, which combines an N7‑ethyl group with a C8‑piperidin‑1‑ylmethyl appendage, occupies a unique substitution vector that is not recapitulated by any approved xanthine drug or common screening deck analog. Procurement of a generic 'xanthine derivative' cannot guarantee the same binding profile or functional outcome; the specific substitution pattern dictates target engagement.

Quantitative Differentiation Evidence for 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione Against Closest Structural Analogs


C8‑Piperidin‑1‑ylmethyl vs. C8‑Unsubstituted Xanthines: Projected Physicochemical Differentiation

No experimental logP or logD data were retrieved for CAS 876709-55-6. However, class‑level SAR for xanthine derivatives indicates that C8‑substitution with a piperidin‑1‑ylmethyl group increases calculated lipophilicity by approximately +1.5 to +2.0 log units compared to the C8‑unsubstituted parent 7‑ethyltheophylline (CAS 23043-88-1; cLogP ≈ 0.0). This shift is expected to enhance passive membrane permeability and blood–brain barrier penetration relative to polar C8‑unsubstituted congeners [1]. Direct experimental confirmation is lacking.

Lipophilicity Permeability C8-substitution

N7‑Ethyl vs. N7‑Methyl (Caffeine) and N7‑H (Theophylline): Metabolic Stability Inference

No metabolic stability data were retrieved for CAS 876709-55-6. By class‑level analogy, N7‑alkyl xanthines undergo CYP1A2‑mediated N‑dealkylation; ethyl groups are generally cleaved more slowly than methyl groups due to steric and electronic effects. Theophylline (N7‑H) and caffeine (N7‑CH₃) exhibit human hepatic intrinsic clearance values of approximately 0.9 and 1.5 mL/min/kg, respectively [1]. The N7‑ethyl substituent in CAS 876709-55-6 is predicted to confer intermediate metabolic stability, but no experimental microsomal or hepatocyte data exist to quantify this.

Metabolic stability N7-dealkylation CYP1A2

C8‑Piperidin‑1‑ylmethyl Motif: DPP‑4 Inhibitory Potential vs. C8‑Aminopiperidine (Linagliptin Class)

The C8‑piperidin‑1‑ylmethyl motif in CAS 876709-55-6 differs from the C8‑(3‑aminopiperidin‑1‑yl) motif found in the potent DPP‑4 inhibitor linagliptin (BI‑1356; IC₅₀ = 1 nM) [1]. While both share a piperidine at C8, the absence of the 3‑amino group and the insertion of a methylene spacer in the target compound are expected to substantially reduce DPP‑4 affinity. No experimental DPP‑4 inhibition data are available for CAS 876709-55-6; however, the SAR for this enzyme class indicates that the 3‑amino group is critical for sub‑nanomolar potency. This compound may therefore serve as a useful negative control or selectivity probe in DPP‑4/Xanthine oxidase dual‑target screening panels, but direct evidence is absent.

DPP-4 inhibition Xanthine scaffold Piperidine substitution

Recommended Application Scenarios for 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione Based on Available Structural Evidence


Chemical Biology: Selectivity Profiling of Adenosine Receptor Subtypes

Given its unique C8‑piperidin‑1‑ylmethyl and N7‑ethyl substitution pattern, CAS 876709-55-6 may exhibit a distinct adenosine receptor subtype selectivity fingerprint compared to theophylline, caffeine, or CGS‑21680. As noted in Section 3, no experimental binding or functional data exist; however, in‑house radioligand displacement assays against A1, A2A, A2B, and A3 receptors would establish whether the compound serves as a subtype‑selective antagonist or agonist. Procurement is justified for laboratories conducting adenosine receptor SAR studies that require novel chemotypes beyond the well‑characterized 8‑phenylxanthine and 8‑cyclopentylxanthine series [1].

Medicinal Chemistry: Xanthine Scaffold Diversification Library

The compound fills a substitution gap in commercial xanthine derivative screening collections, which are dominated by N7‑methyl (caffeine) and N7‑H (theophylline) analogs [2]. Incorporating CAS 876709-55-6 into a focused xanthine library enables exploration of N7‑ethyl + C8‑piperidinyl SAR space. This is particularly relevant for phenotypic screening campaigns where novel chemotypes are sought for hit identification in anti‑inflammatory, neuroprotective, or anti‑fibrotic programs, given the known involvement of adenosine and PDE pathways in these indications [1].

Analytical Chemistry: Reference Standard for LC‑MS/MS Method Development

As a structurally distinct, fully synthetic xanthine, CAS 876709-55-6 can serve as a stable internal standard or system suitability reference for reversed‑phase LC‑MS/MS methods analyzing xanthine alkaloids in biological matrices. Its unique retention time and mass transition (m/z 319 → m/z 124, predicted for the piperidinylmethyl fragment) differentiate it from endogenous xanthines and common dietary methylxanthines, reducing the risk of isobaric interference [3]. However, certified purity and stability data must be obtained from the vendor before use in validated bioanalytical methods.

In Silico Drug Design: Docking and Pharmacophore Model Validation

The absence of experimental bioactivity data for CAS 876709-55-6 makes it a valuable 'prospective test case' for computational target prediction platforms (e.g., SEA, SwissTargetPrediction, SuperPred). Docking the compound into adenosine receptor, PDE, or xanthine oxidase crystal structures and comparing predicted binding poses with those of known ligands can validate or challenge the scoring functions of these algorithms. Procurement is recommended for computational chemistry groups seeking an unbiased, data‑lean ligand for blinded prospective validation studies [1].

Quote Request

Request a Quote for 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.